
Steviolbioside
Übersicht
Beschreibung
Steviolbioside is a beta-D-glucoside that is steviolmonoside in which the hydroxy group at position 2 of the glucoside moiety has been converted into its beta-D-glucoside . It has a role as a sweetening agent, a plant metabolite, and an antitubercular agent . It is a natural product found in Stevia rebaudiana .
Synthesis Analysis
This compound was synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy . The transformation of KO and KAH will provide technical support to further synthesize SGs .Molecular Structure Analysis
The structure of the desired product (this compound, 2) was characterized by spectroscopic analysis, IR, 1 H-NMR, 13 C-NMR, and elemental analysis .Chemical Reactions Analysis
The mass spectra of a series of stevioside analogues including the amide and dimer compounds of steviol, isosteviol, and this compound were examined .Physical and Chemical Properties Analysis
This compound was characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy. It was stable in neutral or acidic aqueous solutions maintained at 100 °C for 2 h .Wissenschaftliche Forschungsanwendungen
Süßstoff
Steviolglykoside, darunter Steviolbioside, sind bekannt für ihre einzigartige Eigenschaft der Süße, die viel größer ist als die von Saccharose . Da sie außerdem kalorienfrei sind und keine schädlichen Nebenwirkungen auf den menschlichen Körper haben, ist die Verwendung dieser Verbindungen als Süßstoffe für Wissenschaftler, Lebensmittelhersteller und Pharmakologen von großem Interesse .
Nutraceutische Eigenschaften
Steviolglykoside weisen nutraceutische Eigenschaften auf . Sie werden umfassend auf ihre außergewöhnliche Süße untersucht und die ernährungsphysiologischen und pharmakologischen Vorteile dieser sekundären Metaboliten werden zunehmend deutlich .
Antidiabetisches Mittel
Steviolglykoside könnten ein natürliches Antidiabetikum werden, eine hochkonkurrenzfähige Alternative zu im Handel erhältlichen synthetischen Medikamenten . Darüber hinaus besitzen diese aus Stevia rebaudiana isolierten Wirkstoffe interessante medizinische Wirkungen, darunter eine antidiabetische Wirkung .
Antihypertensive Aktivität
Es wurde festgestellt, dass Steviolglykoside, darunter this compound, eine antihypertensive Aktivität aufweisen . Dies macht sie zu potenziellen Kandidaten für die Behandlung von Bluthochdruck.
Entzündungshemmende und antioxidative Aktivität
Untersuchungen haben gezeigt, dass Steviolglykoside entzündungshemmende und antioxidative Eigenschaften besitzen . Diese Eigenschaften machen sie vorteilhaft bei der Behandlung verschiedener entzündlicher Erkrankungen und Zustände, die durch oxidativen Stress verursacht werden.
Antitumoraktivität
Es wurde festgestellt, dass Steviolglykoside eine Antitumoraktivität aufweisen . Dies eröffnet neue Wege für die Forschung im Bereich der Krebsbehandlung.
Anti-mikrobielle Aktivität
Es wurde festgestellt, dass Steviolglykoside eine antimikrobielle Aktivität gegen Mikroorganismen zeigen, darunter Aspergillus flavus (Pilze), Staphylococcus aureus, Lactobacillus acidophilus (grampositive Bakterien), Salmonella typhi und Escherichia coli (gramnegative Bakterien) .
Anti-Quorum Sensing-Aktivität
In Cross-Docking-Berechnungen wurde vorhergesagt, dass Steviol der einzige Aktivitätsort-Binder unter den drei getesteten natürlichen Süßstoffen in den Reporter-Assays ist . Dies legt nahe, dass this compound eine potenzielle Anti-Quorum Sensing-Aktivität haben könnte.
Wirkmechanismus
Target of Action
Steviolbioside is a natural sweetener and a secondary metabolite of the plant Stevia rebaudiana . It has been used in trials studying the treatment of HIV-1 Infection . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 . Therefore, these cells can be considered as the primary targets of this compound.
Mode of Action
It is known that stevioside, a related compound, stimulates insulin secretion and increases insulin sensitivity due to gluconeogenesis retardation caused by a decrease in phosphoenol pyruvate carboxy kinase (pepck) gene expression in the rat liver
Biochemical Pathways
This compound is a part of the steviol glycosides, which are diterpenoids . The biosynthesis of steviol glycosides shares several steps with the gibberellin biosynthetic pathway, leading to the conversion of GGPP by protonation initiated cyclization to ent-copalyl diphosphate (CDP) by CDP synthase (CPS) .
Pharmacokinetics
Studies regarding once and repeated use of steviol glycosides have been evaluated in humans . The entire steviol glycosides got incompletely absorbed when administered orally but got hydrolyzed to steviol in the colon .
Result of Action
This compound has been found to exhibit interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of steviol glycosides in Stevia rebaudiana plants can be affected by different nitrogen sources and plant growth regulators . Moreover, Stevia enhances the taste of food, helps digestion, weight loss, has antioxidant and antimicrobial action, prevents tooth decay among diabetics and healthy people who care about their health .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Steviolbioside interacts with various enzymes, proteins, and other biomolecules. It is synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy . The nature of these interactions is largely based on hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Steviolbioside involves the conversion of Stevioside to Steviol, followed by the addition of glucose to form Steviolbioside.", "Starting Materials": [ "Stevioside", "Glucose", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Stevioside is hydrolyzed to Steviol by refluxing with acetic acid and water", "Steviol is dissolved in methanol and reacted with glucose in the presence of sodium hydroxide to form Steviolbioside", "The resulting mixture is filtered, and the solid is washed with methanol and dried to obtain pure Steviolbioside" ] } | |
CAS-Nummer |
41093-60-1 |
Molekularformel |
C32H50O13 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1 |
InChI-Schlüssel |
OMHUCGDTACNQEX-QEBBIIKSSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O |
SMILES |
C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H] |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O |
Aussehen |
Solid powder |
| 41093-60-1 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
steviolbioside steviolbioside, potassium salt steviolbioside, sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
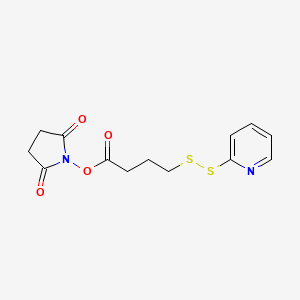
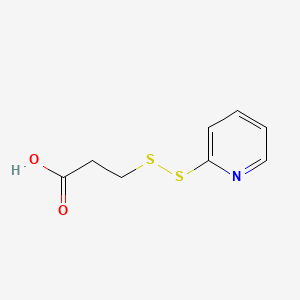

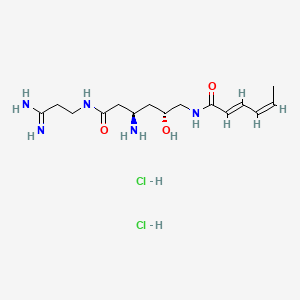
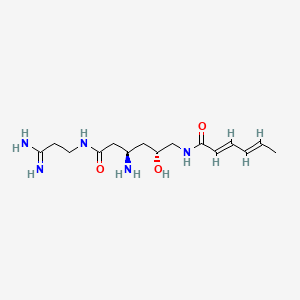

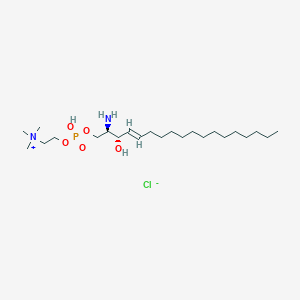
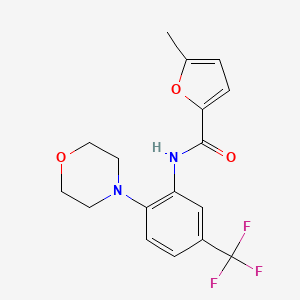
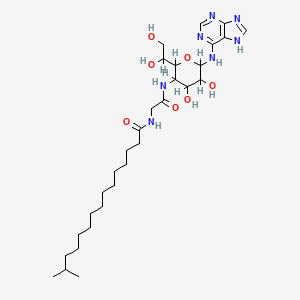
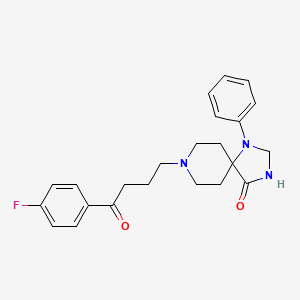

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
